5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Overview

Description

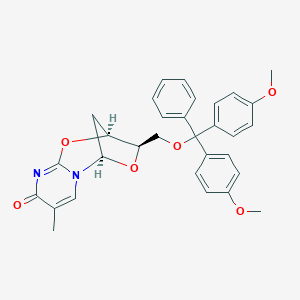

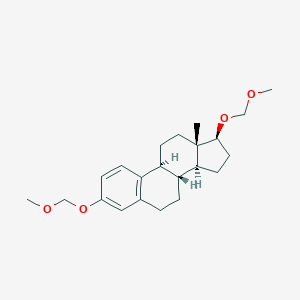

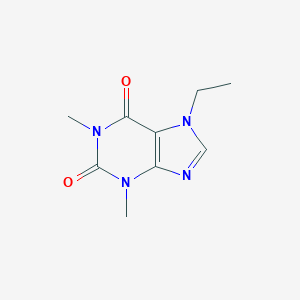

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .

Synthesis Analysis

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . An efficient four-step process for the preparation of 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-(2-methoxyethyl)-guanosine was developed .Molecular Structure Analysis

The empirical formula of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is C31H32N2O7 . The molecular weight is 544.59 .Chemical Reactions Analysis

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Physical And Chemical Properties Analysis

The melting point of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is 114-116 °C (subl.) (lit.) . The storage temperature is 2-8°C .Scientific Research Applications

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones.

Pharmaceuticals

In the pharmaceutical industry, it’s used as an intermediate in the synthesis of various drugs . The details of specific drugs that use this compound in their synthesis are not readily available.

Agrochemicals

This compound is also used in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

Dyestuff

It’s used in the production of dyestuffs . These are substances that impart color to a material. The dyestuff industry involves the production of a wide range of colorants, including dyes and pigments.

Solid-Phase Synthesis of Polynucleotides

5’-O-(4,4’-Dimethoxytrityl)thymidine is used in the solid-phase synthesis of polynucleotides . This is a process used to manufacture DNA and RNA strands.

Stereoselective Synthesis

The compound is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . Stereoselective synthesis is a strategy in synthetic chemistry to preferentially form one stereoisomer over another.

Safety and Hazards

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine has Hazard Statements H413 . Precautionary Statements include P273 - P501 . It is classified as Aquatic Chronic 4 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable . Personal protective equipment is required .

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA molecule itself. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligodeoxynucleotides, which are short DNA molecules with a specific sequence .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . This method involves the formation of a phosphodiester bond between the 5’-hydroxyl group of one nucleotide and the 3’-hydroxyl group of another nucleotide, creating a chain of nucleotides, or a polynucleotide .

Biochemical Pathways

The biochemical pathway primarily affected by 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA synthesis pathway. By incorporating this modified nucleoside into a growing DNA chain, it can alter the sequence of the DNA molecule. This can be used for various research purposes, such as studying the effects of specific DNA sequences .

Pharmacokinetics

Like other nucleosides, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into dna molecules .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the formation of a modified DNA molecule. This can have various effects depending on the specific sequence of the DNA molecule and the context in which it is used. For example, it can be used to create specific DNA sequences for use in research or therapeutic applications .

Action Environment

The action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is influenced by various environmental factors. For example, the efficiency of its incorporation into a DNA molecule can be affected by the conditions of the reaction, such as the temperature and pH. Additionally, the stability of the compound can be affected by factors such as light and humidity .

properties

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine | |

CAS RN |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)